(2-Cyclopropylcyclohexyl)methanamine hydrochloride
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Overview
Description
(2-Cyclopropylcyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H20ClN It is a derivative of cyclohexylmethanamine, where the cyclohexyl ring is substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylcyclohexyl)methanamine hydrochloride typically involves the following steps:
Cyclopropylation: The introduction of a cyclopropyl group to the cyclohexyl ring can be achieved through a cyclopropanation reaction. This involves the reaction of cyclohexene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amination: The cyclopropylcyclohexane is then subjected to a halogenation reaction to introduce a halogen atom (e.g., bromine or chlorine) at the methylene position. This is followed by a nucleophilic substitution reaction with ammonia or an amine to form the corresponding amine.
Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt of (2-Cyclopropylcyclohexyl)methanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted amines, amides.
Scientific Research Applications
(2-Cyclopropylcyclohexyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Cyclopropylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanamine: Lacks the cyclopropyl substitution, resulting in different chemical and biological properties.
Cyclopropylamine: Contains a cyclopropyl group but lacks the cyclohexyl ring, leading to distinct reactivity and applications.
Cyclohexylamine: Similar to cyclohexylmethanamine but without the methylene bridge, affecting its chemical behavior and uses.
Uniqueness
(2-Cyclopropylcyclohexyl)methanamine hydrochloride is unique due to the presence of both cyclopropyl and cyclohexyl groups, which confer distinct steric and electronic properties. This makes it valuable in the study of structure-activity relationships and the development of new chemical entities with specific desired properties.
Properties
IUPAC Name |
(2-cyclopropylcyclohexyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-7-9-3-1-2-4-10(9)8-5-6-8;/h8-10H,1-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHRSRXVXVYCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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